molecular formula C8H10Cl2N2O B11881579 5-(sec-Butoxy)-3,4-dichloropyridazine CAS No. 1346698-02-9

5-(sec-Butoxy)-3,4-dichloropyridazine

Cat. No.: B11881579
CAS No.: 1346698-02-9
M. Wt: 221.08 g/mol
InChI Key: GAPYMMFBNJRFTE-UHFFFAOYSA-N
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Description

5-(sec-Butoxy)-3,4-dichloropyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. The presence of the sec-butoxy group and two chlorine atoms at positions 3 and 4 makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butoxy)-3,4-dichloropyridazine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,4-dichloropyridazine with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form less oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

5-(sec-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(sec-Butoxy)-3,4-dichloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloropyridazine: Lacks the sec-butoxy group, making it less hydrophobic and potentially less bioactive.

    5-(sec-Butoxy)-2,3-dichloropyridazine: Similar structure but different chlorine atom positions, leading to different reactivity and properties.

    5-(sec-Butoxy)-3,4-dichloropyrimidine: Contains a pyrimidine ring instead of pyridazine, resulting in different chemical behavior.

Uniqueness

5-(sec-Butoxy)-3,4-dichloropyridazine is unique due to the specific positioning of the sec-butoxy group and chlorine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

1346698-02-9

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

5-butan-2-yloxy-3,4-dichloropyridazine

InChI

InChI=1S/C8H10Cl2N2O/c1-3-5(2)13-6-4-11-12-8(10)7(6)9/h4-5H,3H2,1-2H3

InChI Key

GAPYMMFBNJRFTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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